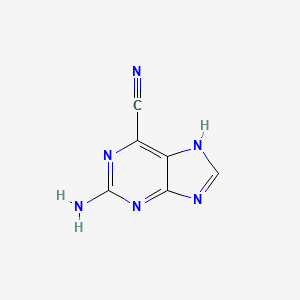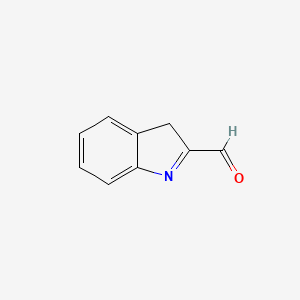
3h-Indole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Indole-2-carbaldehyde is a significant heterocyclic compound belonging to the indole family. Indoles are known for their presence in various natural products and pharmaceuticals. This compound is characterized by an indole ring with an aldehyde group at the second position, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3H-Indole-2-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method includes the Vilsmeier-Haack reaction, where indole reacts with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound often employs the Fischer indole synthesis due to its efficiency and scalability. The reaction typically involves refluxing the reactants in methanol with methanesulfonic acid as a catalyst .
Analyse Chemischer Reaktionen
Types of Reactions: 3H-Indole-2-carbaldehyde undergoes various chemical reactions, including:
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid.
Reduction: Indole-2-methanol.
Substitution: Halogenated indoles (e.g., 2-bromoindole).
Wissenschaftliche Forschungsanwendungen
3H-Indole-2-carbaldehyde has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 3H-Indole-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- 1H-Indole-3-carbaldehyde
- Indole-2-carboxaldehyde
- Indole-3-carboxaldehyde
Comparison:
- 1H-Indole-3-carbaldehyde: Similar structure but with the aldehyde group at the third position. It is also used in the synthesis of biologically active molecules .
- Indole-2-carboxaldehyde: The carboxaldehyde group is at the second position, similar to 3H-Indole-2-carbaldehyde, but it has different reactivity and applications .
- Indole-3-carboxaldehyde: The carboxaldehyde group is at the third position, and it is used in the synthesis of higher-order indoles .
Uniqueness: this compound is unique due to its specific position of the aldehyde group, which influences its reactivity and the types of derivatives it can form. This makes it a valuable intermediate in the synthesis of specialized indole derivatives .
Eigenschaften
CAS-Nummer |
104650-47-7 |
|---|---|
Molekularformel |
C9H7NO |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
3H-indole-2-carbaldehyde |
InChI |
InChI=1S/C9H7NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-4,6H,5H2 |
InChI-Schlüssel |
QNHDKWJSRNIEEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2N=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


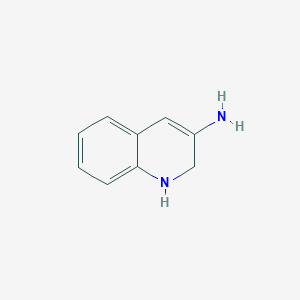
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol](/img/structure/B15072318.png)
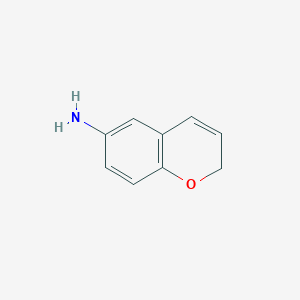
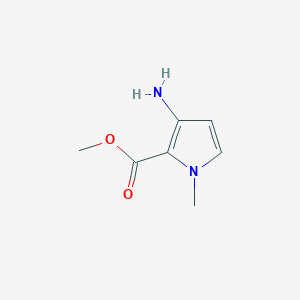
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B15072337.png)
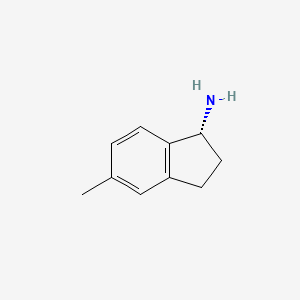

![3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B15072351.png)
![7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine](/img/structure/B15072360.png)
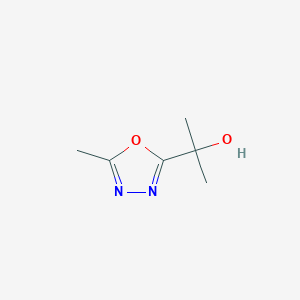
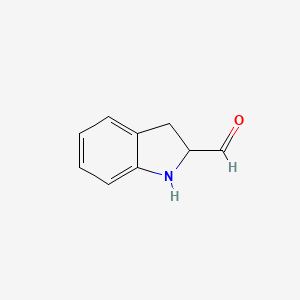
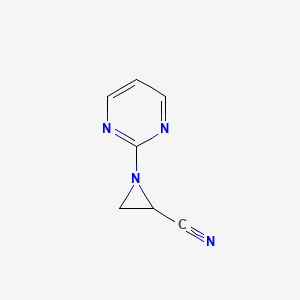
![5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B15072395.png)
